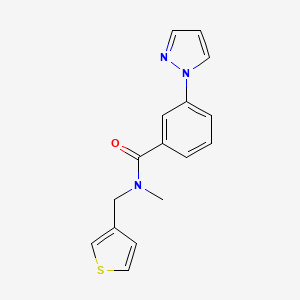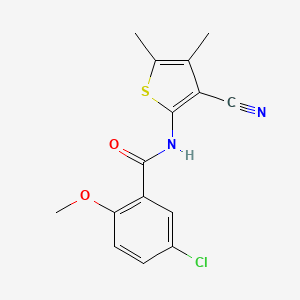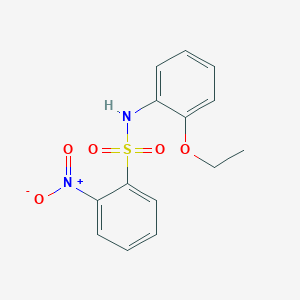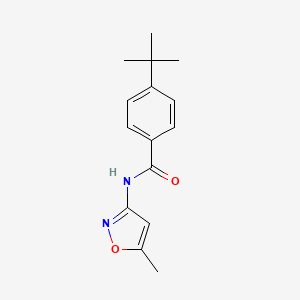![molecular formula C20H21N5OS B5558858 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" likely represents a synthetic compound with potential biological activity, given its structural components. Compounds with thiazole and pyrimidinyl groups are often explored for their pharmacological properties, as evidenced by studies on similar compounds that demonstrate a range of biological activities, including antidepressant, anticonvulsant, and anxiolytic effects (Qing‐Hao Jin et al., 2019).
Synthesis Analysis
The synthesis of complex molecules like "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" involves multiple steps, including the formation of thiazole and pyrimidinyl moieties. Studies on similar compounds often utilize stepwise synthetic approaches to introduce the desired functional groups and achieve high specificity and yield. For instance, the synthesis of benzo[d]thiazol derivatives involves specific reactions tailored to introduce various substituents at precise locations on the core structure, influencing their pharmacological profiles (Qing‐Hao Jin et al., 2019).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Characterization
Research on compounds structurally related to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" often focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, studies have elaborated methods for synthesizing novel 1,3-disubstituted 1H-diazirine derivatives, showcasing the potential of such compounds in the development of new fungicides (Eliazyan et al., 2011). Another study presented a synthesis route for 1,4-diazepanes, emphasizing the importance of heterocyclic rings in chemical synthesis (Ramírez-Montes et al., 2012).
Coordination Chemistry and Catalysis
Compounds with diazepane backbones are studied for their potential in coordination chemistry and as catalysts in organic reactions. A significant amount of research is dedicated to exploring the catalytic properties of manganese(II) and nickel(II) complexes involving diazepane ligands. These complexes have been investigated for their effectiveness in olefin epoxidation, a reaction of considerable importance in industrial chemistry (Sankaralingam et al., 2014). Another study focuses on the novel nickel(ii) complexes of sterically modified linear N4 ligands, examining the effect of ligand stereoelectronic factors on nickel(ii) spin-state and catalytic alkane hydroxylation (Sankaralingam et al., 2017).
Novel Synthetic Pathways
Research also explores innovative synthetic pathways involving diazepane and related heterocyclic systems. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a convergent approach to generating complex molecular architectures (Banfi et al., 2007). This highlights the versatility and utility of diazepane derivatives in organic synthesis.
Propiedades
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(17-15-27-18(23-17)14-16-6-2-1-3-7-16)24-10-5-11-25(13-12-24)20-21-8-4-9-22-20/h1-4,6-9,15H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFXNJRXVOAIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)
![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)


![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)